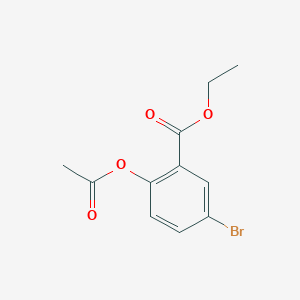

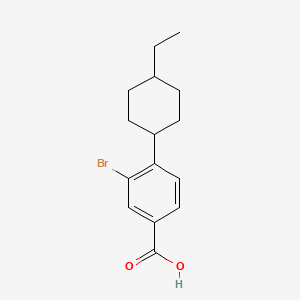

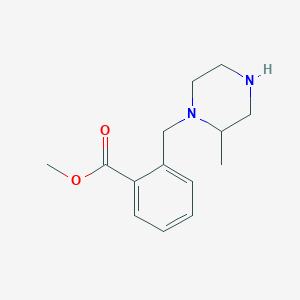

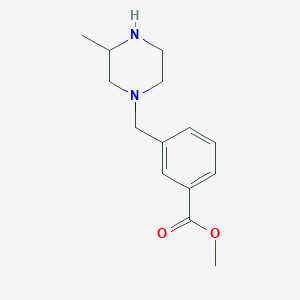

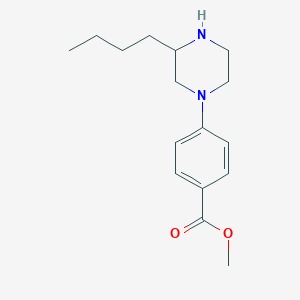

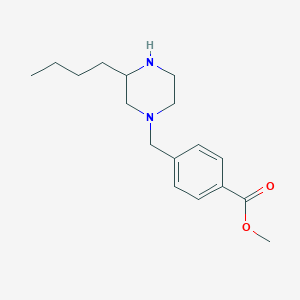

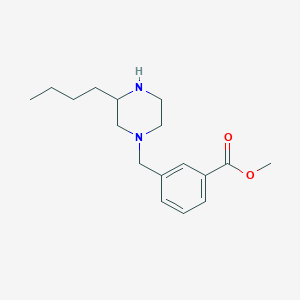

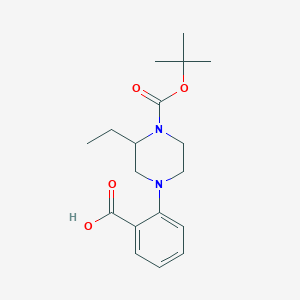

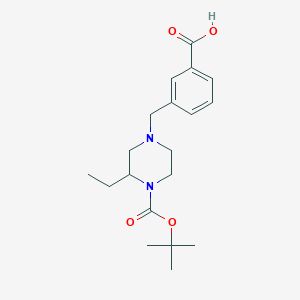

1-(3-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-based compounds are gaining more attention in today’s research as the piperazine nucleus is found in many biologically active compounds . Substitution in the nitrogen atom of piperazine with a suitable fragment containing donor atoms makes it unique for versatile binding possibilities with metal ions .

Synthesis Analysis

The synthesis of piperazine-based ligands involves the cyclization of bis-chloroethyl amine with a suitable amine . The asymmetrical ligands have been synthesized using this method .Molecular Structure Analysis

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms on the opposite side of the ring . It is a weak base and freely soluble in aqueous and organic solvents . Substitution on both nitrogens results in symmetrically disubstituted derivatives as well as unsymmetrically mono and disubstituted compounds .Chemical Reactions Analysis

Piperazine-based compounds and their metal complexes have shown applications in different fields like antimicrobial, antioxidant, antihistaminic, anticancer, DNA binding and protein binding, catalyst in ring-opening polymerization (ROP), etc .Physical And Chemical Properties Analysis

Piperazine is a weak base (pKb 3.97, 8.34) and is freely soluble in aqueous and organic solvents .Safety And Hazards

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

CAS RN |

1131622-98-4 |

|---|---|

Product Name |

1-(3-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine |

Molecular Formula |

C19H28N2O4 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

3-[[3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |

InChI |

InChI=1S/C19H28N2O4/c1-5-16-13-20(9-10-21(16)18(24)25-19(2,3)4)12-14-7-6-8-15(11-14)17(22)23/h6-8,11,16H,5,9-10,12-13H2,1-4H3,(H,22,23) |

InChI Key |

USAXKNDSHKDMPE-UHFFFAOYSA-N |

SMILES |

CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)C(=O)O |

Canonical SMILES |

CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.